molecular formula C9H14F3NO4 B2396871 Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid CAS No. 2170723-99-4

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid

Cat. No.: B2396871
CAS No.: 2170723-99-4
M. Wt: 257.209
InChI Key: WTMACOIRPSMTBL-UHFFFAOYSA-N
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Description

Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid: is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.209.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid typically involves the reaction of azetidine with ethyl bromoacetate in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include:

    Temperature: Controlled to optimize yield and purity.

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalysts: Bases such as sodium hydride or potassium carbonate are frequently employed.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.

Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with proteins makes it valuable for biochemical assays.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of novel antibiotics and antiviral agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

    Ethyl 2-(azetidin-3-yl)acetate: Lacks the trifluoroacetic acid component, resulting in different reactivity and applications.

    Azetidin-3-yl acetate: Similar core structure but without the ethyl and trifluoroacetic acid groups.

Uniqueness: Ethyl 2-(azetidin-3-yl)acetate, trifluoroacetic acid is unique due to the presence of the trifluoroacetic acid moiety, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(azetidin-3-yl)acetate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-2-10-7(9)3-6-4-8-5-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMACOIRPSMTBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170723-99-4
Record name ethyl 2-(azetidin-3-yl)acetate; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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